
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol is a chemical compound that features a triazole ring substituted with an amino group and a butanol side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol typically involves the reaction of 3-amino-1H-1,2,4-triazole with a butanol derivative under specific conditions. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride, followed by nucleophilic substitution reactions . The reaction conditions often involve microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can improve the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-one .
科学的研究の応用
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents and enzyme inhibitors.
Agrochemicals: It serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Material Science: The compound is used in the production of new functional materials such as polymers and metal-organic frameworks.
作用機序
The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The triazole ring can interact with biological macromolecules, affecting their function and activity .
類似化合物との比較
Similar Compounds
3-amino-1H-1,2,4-triazole: A similar compound with a triazole ring and an amino group, used in various applications such as enzyme inhibition and herbicides.
4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-ol: Another derivative with a nitro group, used in energetic materials.
Uniqueness
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydroxyl and amino groups provide versatility in synthesis and functionalization .
特性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC名 |
4-(3-amino-1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C6H12N4O/c1-5(11)2-3-10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3,(H2,7,9) |
InChIキー |
HYAUPFOUNVDEFA-UHFFFAOYSA-N |
正規SMILES |
CC(CCN1C=NC(=N1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


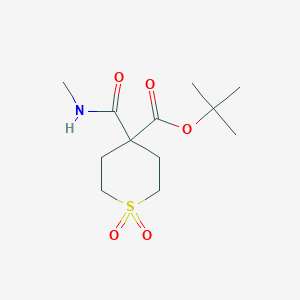
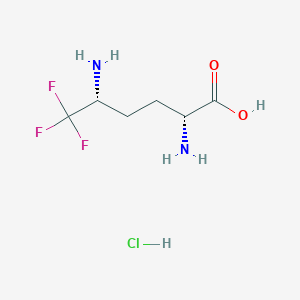
![[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13156309.png)
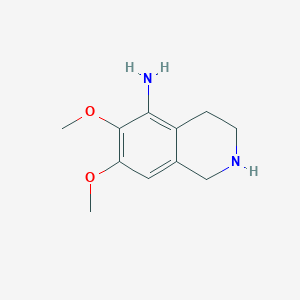
![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)
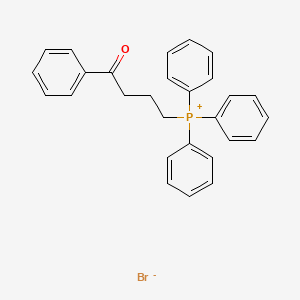
![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)

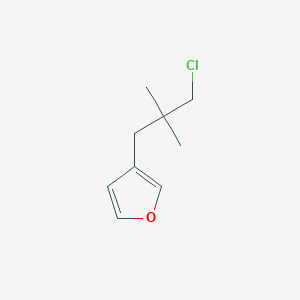



![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)
![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)
